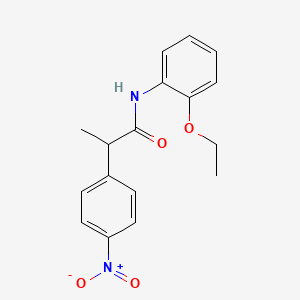![molecular formula C15H21IN2O5 B4074917 1-[3-(4-iodophenoxy)propyl]piperazine oxalate](/img/structure/B4074917.png)
1-[3-(4-iodophenoxy)propyl]piperazine oxalate
説明
1-[3-(4-iodophenoxy)propyl]piperazine oxalate, commonly known as IPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
IPP has been widely used in scientific research for its potential applications in the study of various physiological and pathological processes. Some of the major research areas where IPP has been used include neuroscience, pharmacology, and cancer research. In neuroscience, IPP has been found to modulate the activity of certain neurotransmitter receptors, which makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. In pharmacology, IPP has been used to study the pharmacokinetics and pharmacodynamics of various drugs. In cancer research, IPP has been found to inhibit the growth of certain cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
作用機序
The mechanism of action of IPP is not fully understood, but it is believed to involve the modulation of certain receptors in the brain and other tissues. IPP has been found to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. IPP has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The binding of IPP to these receptors results in the modulation of their activity, which can lead to the observed physiological and biochemical effects.
Biochemical and physiological effects:
IPP has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, the inhibition of cancer cell growth, and the regulation of various physiological processes. Some of the major effects of IPP include the reduction of anxiety and stress, the improvement of cognitive function, the inhibition of tumor growth, and the modulation of immune function.
実験室実験の利点と制限
One of the major advantages of using IPP in lab experiments is its ability to modulate the activity of specific receptors, which makes it a valuable tool for studying the function of these receptors. IPP is also relatively easy to synthesize and has a relatively low cost, which makes it accessible to a wide range of researchers. However, one of the limitations of using IPP in lab experiments is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of IPP is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on IPP. One area of research is the development of new drugs based on the structure of IPP. IPP has been found to exhibit a wide range of biological activities, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of IPP. Understanding the mechanism of action of IPP can provide insights into the function of specific receptors and can lead to the development of new drugs with improved efficacy and safety. Finally, the development of new synthesis methods for IPP can lead to the production of higher yields and purities, which can make it more accessible to researchers.
特性
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O.C2H2O4/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;3-1(4)2(5)6/h2-5,15H,1,6-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQYHJOAXSRVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}indoline](/img/structure/B4074853.png)

![3-{[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B4074865.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B4074881.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074897.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide](/img/structure/B4074903.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4074915.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4074925.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B4074944.png)
![7-{(3-bromophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074949.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074951.png)
![N-allyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074952.png)
![2-(2-chlorophenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4074959.png)